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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-
methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GIuUN2B subunit.[1][2]
Developed by Pfizer, it has demonstrated neuroprotective, analgesic, anti-Parkinsonian, and
rapid-acting antidepressant effects in preclinical and clinical studies.[2][3] This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties,
mechanism of action, and pharmacological data of (R,R)-Traxoprodil. Detailed methodologies
for key experimental assays are presented, and its therapeutic potential and limitations,
including the reasons for the cessation of its clinical development, are discussed.

Chemical Structure and Physicochemical Properties

(R,R)-Traxoprodil is a synthetic, small-molecule compound belonging to the substituted
phenethylamine and [3-hydroxyamphetamine class.[4]

IUPAC Name: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol[4]
Synonyms: CP-101,606, CP-98113[4]
Chemical Formula: C20H25NO3[5]

Molecular Weight: 327.42 g/mol [5]
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Property Value Reference
CAS Number 134234-12-1 [4]
Boiling Point 534.4+50.0 °C (Predicted) [5]
Density 1.228 g/cm3 [5]
pKa 9.99+0.26 (Predicted) [4]
Solubility DMSO: =35mg/mL [4]
Appearance White to tan powder [4]

Mechanism of Action: Selective GluUN2B Antagonism

(R,R)-Traxoprodil exerts its pharmacological effects through the selective, non-competitive
antagonism of the NMDA receptor, with a particular high affinity for the GIuN2B subunit.[2] The
NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission,
synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed
of two glycine-binding GIuN1 subunits and two glutamate-binding GIuN2 subunits (A-D).

The subunit composition of the NMDA receptor dictates its physiological and pharmacological
properties. The GIuN2B subunit is predominantly expressed in the forebrain and hippocampus
and is implicated in various neurological and psychiatric disorders.[2][6] (R,R)-Traxoprodil
binds to the ifenprodil site, an allosteric modulatory site at the interface of the GIuN1 and
GIuN2B subunits, thereby inhibiting ion channel opening and subsequent calcium influx.[2][7]
This selective antagonism of GIuN2B-containing NMDA receptors is thought to underlie its
therapeutic effects while potentially mitigating some of the side effects associated with non-
selective NMDA receptor blockade.
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Mechanism of (R,R)-Traxoprodil at the NMDA Receptor.

Pharmacological Properties
Binding Affinity and Potency

(R,R)-Traxoprodil is a potent antagonist of GIuN2B-containing NMDA receptors. Its high
selectivity is a key feature, distinguishing it from other NMDA receptor antagonists.

Parameter Value Receptor/Assay Reference

Protection of
ICso0 10 nM hippocampal neurons [1]
from glutamate toxicity

ICso0 ~20 pM al adrenergic affinity [1]
o NMDA Receptor (in
Binding Free Energy -3.5063 kcal/mol lico) [1]
silico

Note: A lower ICso value indicates higher potency.

Pharmacokinetics

The pharmacokinetic profile of (R,R)-Traxoprodil has been investigated in humans, revealing
differences based on cytochrome P450 2D6 (CYP2D6) metabolizer status.
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Extensive Poor Metabolizers

Parameter . Reference
Metabolizers (EM) (PM)

_ o ~22.8% - 62.1% ~80% (dose-

Oral Bioavailability ) [8]
(dose-dependent) independent)

Elimination Half-life
~2-4 hours ~20 hours [8]

(t2)

Plasma Clearance

High (~27 mL/min/kg)

Low (~4 mL/min/kg) [8]

Volume of Distribution

~4 L/k ~6.5 L/k 8
vd) g g (8]
Increases more than Increases
Cmax (Oral) proportionally with proportionally with [8]
dose dose

Metabolism: (R,R)-Traxoprodil is primarily metabolized by the polymorphic enzyme CYP2D6.

In extensive metabolizers, it undergoes significant first-pass metabolism. The main metabolic

pathways are hydroxylation and subsequent conjugation. In poor metabolizers, direct

conjugation is the major route of elimination.

Experimental Protocols
Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test

compound for the NMDA receptor, using a radiolabeled ligand such as [3H]ifenprodil.

Materials:

Rat brain tissue (e.g., cortex and hippocampus)

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4)

[BH]ifenprodil (radioligand)

(R,R)-Traxoprodil or other non-labeled competitor compounds
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Scintillation fluid and vials

Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

 Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the
homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting
supernatant at high speed to pellet the membranes. Wash the membrane pellet by
resuspension and centrifugation. Resuspend the final pellet in fresh binding buffer.

o Assay Incubation: In test tubes, combine the prepared membranes, [3H]ifenprodil at a fixed
concentration, and varying concentrations of the unlabeled competitor compound (e.g.,
(R,R)-Traxoprodil).

o Total and Non-specific Binding: For total binding, omit the competitor compound. For non-
specific binding, add a high concentration of a known NMDA receptor ligand (e.g., unlabeled
ifenprodil).

¢ Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a
sufficient time to reach equilibrium.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically
bound radioligand.

o Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration. Determine the ICso value (the concentration of competitor that inhibits 50% of
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specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant)
using the Cheng-Prusoff equation.
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Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonist
application and the modulatory effects of antagonists like (R,R)-Traxoprodil.
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Materials:

HEK?293 cells expressing specific NMDA receptor subunits (e.g., GIuUN1/GIuN2B)
External solution (containing physiological concentrations of ions)

Internal solution (for the patch pipette, mimicking intracellular ion concentrations)
NMDA receptor agonists (glutamate and glycine)

(R,R)-Traxoprodil

Patch-clamp amplifier and data acquisition system

Micromanipulator

Inverted microscope

Glass micropipettes

Procedure:

Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subunits on
coverslips.

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them
with the internal solution.

Cell Patching: Under the microscope, carefully approach a cell with the micropipette and
form a high-resistance seal (gigaohm seal) with the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the
pipette tip, establishing electrical access to the cell's interior.

Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine
to evoke an inward current through the NMDA receptors.
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» Antagonist Application: Co-apply (R,R)-Traxoprodil with the agonists to measure the
inhibition of the NMDA receptor-mediated current.

» Data Acquisition and Analysis: Record the currents before and after the application of the
antagonist. Analyze the data to determine the extent of inhibition and the ICso of the
antagonist.

Therapeutic Potential and Clinical Development

(R,R)-Traxoprodil has been investigated for several therapeutic applications, primarily
leveraging its neuroprotective and antidepressant properties.

Neuroprotection

Due to its ability to block excessive calcium influx through NMDA receptors, a key mechanism
in excitotoxicity, (R,R)-Traxoprodil was studied as a potential treatment for acute ischemic
stroke and traumatic brain injury. Clinical trials showed only modest benefits.

Depression

More recently, (R,R)-Traxoprodil has gained attention for its potential as a rapid-acting
antidepressant, similar to ketamine.[4] A small clinical trial in patients with treatment-resistant
depression demonstrated a significant and rapid antidepressant response following a single
administration.[4] The response rate was 60% compared to 20% for placebo.[4]

Clinical Trial Discontinuation

The clinical development of (R,R)-Traxoprodil was halted due to concerns about cardiac side
effects, specifically QT interval prolongation.[4] This adverse effect, which can increase the risk
of serious cardiac arrhythmias, outweighed the potential therapeutic benefits in the initial target
indications.
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Therapeutic Potential and Limitations of (R,R)-Traxoprodil.

Synthesis

The synthesis of (R,R)-Traxoprodil is a multi-step process that can be achieved through
various synthetic routes. A common approach involves the stereoselective synthesis starting
from chiral precursors to obtain the desired (1S,2S) stereochemistry. One reported method is
based on the structure-activity relationship program starting from ifenprodil.[1] A key step
involves the reaction of a suitably protected and activated propiophenone derivative with 4-
hydroxy-4-phenylpiperidine, followed by stereoselective reduction and deprotection steps. The
specific reaction conditions, catalysts, and purification methods are critical to achieving high
purity and stereoselectivity of the final product.

Conclusion

(R,R)-Traxoprodil remains a significant pharmacological tool for studying the role of the
GIuN2B subunit of the NMDA receptor in health and disease. Its high potency and selectivity
make it a valuable research compound. While its clinical development was terminated due to
cardiovascular safety concerns, the rapid antidepressant effects observed in clinical trials have
spurred further research into the development of second-generation GluN2B-selective
antagonists with improved safety profiles for the treatment of major depressive disorder and
other neuropsychiatric conditions. This technical guide provides a foundational understanding
of the chemical, pharmacological, and clinical aspects of (R,R)-Traxoprodil to aid researchers
and drug development professionals in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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